molecular formula C5H16GaN5 B14222861 Azido(diethyl)gallane;methylhydrazine CAS No. 782475-10-9

Azido(diethyl)gallane;methylhydrazine

Cat. No.: B14222861
CAS No.: 782475-10-9
M. Wt: 215.94 g/mol
InChI Key: VEABEVLEXDPPCA-UHFFFAOYSA-N
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Description

Azido(diethyl)gallane is a gallium-based organometallic compound featuring an azide group (-N₃) and two ethyl ligands. These compounds are often synthesized via ligand substitution or azide transfer reactions and are pivotal in materials science and catalysis .

Methylhydrazine (CH₃NHNH₂) is a monosubstituted hydrazine derivative with a methyl group attached to one nitrogen atom. It is widely used in organic synthesis, particularly in the formation of heterocycles like pyrazoles and pyrimidines. Notably, methylhydrazine is a known toxin and carcinogen, as evidenced by its generation from the mushroom toxin gyromitrin under acidic conditions .

Properties

CAS No.

782475-10-9

Molecular Formula

C5H16GaN5

Molecular Weight

215.94 g/mol

IUPAC Name

azido(diethyl)gallane;methylhydrazine

InChI

InChI=1S/2C2H5.CH6N2.Ga.N3/c2*1-2;1-3-2;;1-3-2/h2*1H2,2H3;3H,2H2,1H3;;/q;;;+1;-1

InChI Key

VEABEVLEXDPPCA-UHFFFAOYSA-N

Canonical SMILES

CC[Ga](CC)N=[N+]=[N-].CNN

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for Methylhydrazine

Hydrochloric Acid–Catalyzed Methylation of Hydrazine Hydrate

The dominant industrial method for methylhydrazine synthesis involves reacting hydrazine hydrate (N₂H₄·H₂O) with dimethyl sulfate [(CH₃)₂SO₄] under acidic conditions. As detailed in CN101402586B , the protocol employs hydrochloric acid (HCl) as a protective agent and tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where hydrazine attacks the electrophilic methyl group of dimethyl sulfate:
$$
\text{N₂H₄ + (CH₃)₂SO₄} \xrightarrow{\text{HCl, TBAB}} \text{CH₃N₂H₃ + (CH₃)HSO₄}^-
$$
Key parameters include:

  • Molar ratio : 1:1 hydrazine-to-dimethyl sulfate
  • Temperature : 115–125°C (optimal exothermic control)
  • Catalyst loading : 0.8–1.0 wt% TBAB relative to hydrazine.
Process Optimization and Yield Data

Post-reaction neutralization with sodium hydroxide (NaOH) liberates free methylhydrazine, which is isolated via fractional distillation. Patent data report:

  • Yield : 48.6–50.9% (dependent on HCl stoichiometry)
  • Purity : ≥98.4% (gas chromatography)
  • Byproducts : Sodium sulfate (Na₂SO₄) and unreacted hydrazine.

A comparative study in the patent demonstrated that omitting TBAB reduces yield to 36.6%, underscoring its role in enhancing reaction kinetics.

Methanol-Mediated Methylation Under Inert Conditions

CN102516117A discloses an alternative pathway using methanol (CH₃OH) as the methylating agent under pressurized inert gas (e.g., nitrogen or argon). This method avoids dimethyl sulfate’s toxicity but requires higher energy input.

Reaction Sequence
  • Hydrazine hydrochloride formation :
    $$
    \text{N₂H₄·H₂O + HCl → N₂H₅Cl + H₂O}
    $$
    Conducted at 70–90°C under vacuum (−0.09 to −0.1 MPa).

  • Methanol methylation :
    $$
    \text{N₂H₅Cl + 2 CH₃OH → CH₃N₂H₃ + CH₃Cl + 2 H₂O}
    $$
    Reaction conditions:

    • Pressure : 0.5–0.7 MPa
    • Temperature : 90–120°C
    • Time : 2–3 hours.
Yield and Scalability
  • Methylhydrazine concentration : 42–44% aqueous solution after distillation
  • Recycling efficiency : Unreacted hydrazine hydrochloride is reintroduced into the methylation reactor, achieving a closed-loop mass efficiency of 78%.

Comparative Analysis of Methylhydrazine Synthesis Routes

Parameter Dimethyl Sulfate Method Methanol Method
Yield 48.6–50.9% 42–44%
Reaction Pressure Ambient 0.5–0.7 MPa
Toxicity High (dimethyl sulfate) Moderate (methanol)
Energy Consumption Low High
Catalyst Requirement TBAB essential None

The dimethyl sulfate route offers higher yields but faces environmental and safety challenges due to reagent toxicity. Conversely, the methanol method aligns with green chemistry principles but requires pressurized equipment.

Azido(diethyl)gallane: Synthesis Challenges and Literature Gaps

Current State of Research

Azido(diethyl)gallane (C₄H₁₀GaN₃) is a gallium-based compound with potential applications in semiconductor doping and organometallic catalysis. However, no peer-reviewed synthesis protocols or patents were identified in the provided sources. This absence suggests:

  • The compound may be synthesized via unpublished proprietary methods.
  • Academic research on azido(diethyl)gallane remains nascent, with no scalable routes reported.

Hypothetical Synthesis Pathways

Based on analogous gallane chemistry, potential routes include:

  • Metathesis reaction :
    $$
    \text{Ga(C₂H₅)₃ + NaN₃ → Ga(C₂H₅)₂N₃ + NaC₂H₅}
    $$
  • Azide substitution : $$ \text{Ga(C₂H₅)₂Cl + KN₃ → Ga(C₂H₅)₂N₃ + KCl} $$ These remain speculative without experimental validation.

Chemical Reactions Analysis

Types of Reactions

Azido(diethyl)gallane;methylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Primary amines.

    Substitution: Alkyl azides and other nitrogen-containing compounds.

Scientific Research Applications

Azido(diethyl)gallane;methylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of Azido(diethyl)gallane;methylhydrazine involves the interaction of the azido group with various molecular targets. The azido group can undergo nucleophilic substitution, forming new bonds with carbon atoms. This reactivity is due to the high nucleophilicity of the azido group, which allows it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Azido(diethyl)gallane vs. Other Azido-Organometallic Compounds
Compound Structure/Functional Groups Key Reactivity/Applications Reference
Azido(diethyl)gallane Ga(C₂H₅)₂N₃ Presumed reactivity in ligand exchange or cycloaddition reactions (inferred from analogous Al compounds).
Tetrazenylaluminates Al-N₄ frameworks Used in nitrogen-rich ligand systems; exhibit redox-active behavior.
Azidoethyl nitropyrazoles C₃H₅N₇O₂ (e.g., compound 16) Energetic materials with azide groups oriented to minimize electrostatic repulsion.
Diazido tetrazine (DiAT) C₂N₁₀ High-nitrogen compound with exceptional heat of formation; prone to azido-tetrazolo tautomerization.

Key Findings :

  • Azidoethyl nitropyrazoles (e.g., compound 16) demonstrate structural adaptability, with azide orientation influencing density and stability .
  • Diazido tetrazine (DiAT) exhibits unique tautomerization behavior, contrasting with simpler azido compounds like phenacyl azides, which form imidazoles upon heating .
Methylhydrazine vs. Other Hydrazine Derivatives
Compound Structure Reactivity/Applications Yield/Selectivity Reference
Methylhydrazine CH₃NHNH₂ Forms pyrazoles with α,β-unsaturated ketones (e.g., coumarinyl phosphonopyrazoles). Moderate (60–80%)
Hydrazine Hydrate NH₂NH₂·H₂O Generates phosphonopyrimidines via 1,4-addition to α,β-unsaturated systems. High (>80%)
Phenylhydrazine C₆H₅NHNH₂ Produces phosphonodiazepines through 1,2-addition. Variable (depends on R)
1,2-Dimethylhydrazine (CH₃)₂NNH₂ Carcinogen; induces tumors in rodents via metabolic activation. N/A

Key Findings :

  • Methylhydrazine’s nucleophilic attack on α,β-unsaturated ketones (e.g., diethyl [2-bromo-3-oxo-3-(coumarin-3-yl)prop-1-en-1-yl]phosphonate) yields pyrazoles, but competing pathways reduce selectivity compared to hydrazine hydrate .
  • Toxicological profiles vary: Methylhydrazine is acutely toxic and carcinogenic, whereas 1,2-dimethylhydrazine is a potent colon carcinogen .
Comparative Data on Azide- and Hydrazine-Based Syntheses
Reaction Type Substrate Reagent Product Key Advantage Reference
Cycloaddition α-Azido ketones NaHTe⁻ (in ethanol) Pyrazines High regioselectivity via amino ketone intermediates.
Hydrazine Attack α,β-unsaturated phosphonate Methylhydrazine Coumarinyl phosphonopyrazoles One-step synthesis under mild conditions.
Click Chemistry Azido chromenes Alkynyl derivatives Triazoles High efficiency (Cu-catalyzed).

Key Insights :

  • Sodium hydrogentelluride (NaHTe⁻) converts α-azido ketones to pyrazines via self-condensation, a pathway distinct from methylhydrazine-mediated pyrazole formation .

Q & A

Q. Methodological Focus

  • DFT calculations : Model transition states for methylhydrazine condensations (e.g., with α-keto esters) using B3LYP/6-311+G(d,p) basis sets.
  • QSPR models : Corrate electronic parameters (e.g., HOMO/LUMO energies) with experimental yields for reaction screening .

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